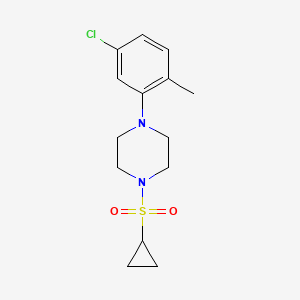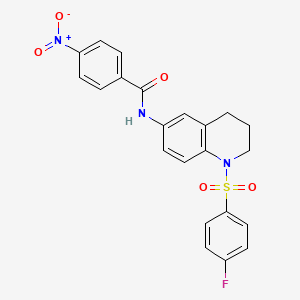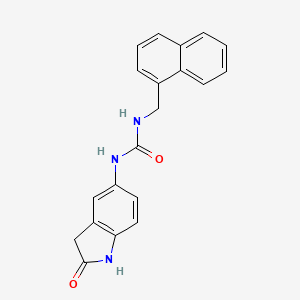
1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also has a chloro-methylphenyl group and a cyclopropylsulfonyl group attached to the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a common feature in many drugs, which often contributes to their biological activity . The 5-chloro-2-methylphenyl and cyclopropylsulfonyl groups could potentially influence the compound’s physical properties, reactivity, and interactions with biological targets.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring might undergo reactions typical of secondary amines, such as acylation or alkylation . The sulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the piperazine ring might increase its solubility in polar solvents . The compound’s boiling point would likely be relatively high due to its molecular weight .Scientific Research Applications
Enzyme Metabolism and Drug Interaction Studies
Research into 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine and similar compounds has primarily focused on understanding their metabolism and interaction with enzymes in the context of drug development. For instance, a study on the metabolic pathways of Lu AA21004, a compound related to 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine, revealed its oxidation by various cytochrome P450 enzymes. This study highlights the importance of these enzymes in drug metabolism, potentially affecting the pharmacokinetics of drugs containing the piperazine structure (Hvenegaard et al., 2012).
Antimicrobial Activity
Another area of research involves the synthesis of new compounds with potential antimicrobial properties. For example, novel 1,2,4-Triazole derivatives, which share structural similarities with 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine, have been synthesized and evaluated for their antimicrobial activities. Such studies are crucial for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other microorganisms (Bektaş et al., 2007).
Anticancer and Enzyme Inhibition
Research has also explored the anticancer potential of compounds related to 1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine. For instance, studies on bis(heteroaryl)piperazines as non-nucleoside HIV-1 reverse transcriptase inhibitors indicate the potential of piperazine derivatives in treating viral infections and possibly cancer through enzyme inhibition mechanisms (Romero et al., 1994).
Pharmacokinetic Profiling
Further investigations include the pharmacokinetic profiling of novel drug candidates. For instance, the determination of a non-peptide oxytocin receptor antagonist in human plasma underscores the significance of analytical methods in understanding the bioavailability and disposition of piperazine-based compounds (Kline et al., 1999).
Chemical Synthesis and Modification
Additionally, research into the sulfomethylation of di-, tri-, and polyazamacrocycles presents new routes to synthesizing mixed-side-chain macrocyclic chelates. This work demonstrates the chemical versatility of piperazine and related structures in creating complex molecules for potential therapeutic applications (van Westrenen & Sherry, 1992).
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-cyclopropylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2S/c1-11-2-3-12(15)10-14(11)16-6-8-17(9-7-16)20(18,19)13-4-5-13/h2-3,10,13H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBXEYOMCXCJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-4-(cyclopropylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2923635.png)
![2-[(Dimethylamino)(2-methylphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2923639.png)
![3-((4-fluorophenyl)sulfonyl)-1-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2923640.png)




![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2923648.png)



![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2923656.png)
![1-[4-(1-aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2923657.png)
